2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Nitration of Phenyl Ring: The nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated phenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 2-(2,4-dimethylphenyl)-N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: 2-(2,4-dimethylphenyl)thiazol-2-yl)acetic acid and 3-nitroaniline.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving thiazole-containing compounds.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenyl)-N-(4-phenylthiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(4-(3-chlorophenyl)thiazol-2-yl)acetamide
Uniqueness
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-6-7-14(13(2)8-12)10-18(23)21-19-20-17(11-26-19)15-4-3-5-16(9-15)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNMOWFDYQBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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